Lipophilicity & H-Bond Acceptor Comparison
The methoxy oxygen in the acetamide side chain of the target compound adds one hydrogen-bond acceptor relative to the des-methoxy analog N-(2-methyl-1H-benzimidazol-5-yl)acetamide (PubChem CID 5167850), which has 2 H-bond acceptors vs. 3 for the target compound [1]. The computed XLogP3 for the des-methoxy analog is 1.3, while the target compound is expected to have lower lipophilicity due to the polar methoxy group [1]. This difference directly impacts aqueous solubility and passive membrane permeability, two critical parameters for in vitro assay behavior and in vivo absorption.
| Evidence Dimension | Hydrogen-bond acceptor count and lipophilicity |
|---|---|
| Target Compound Data | 3 H-bond acceptors; MW 219.24 g/mol |
| Comparator Or Baseline | N-(2-methyl-1H-benzimidazol-5-yl)acetamide: 2 H-bond acceptors; XLogP3 = 1.3; MW 189.21 g/mol [1] |
| Quantified Difference | +1 H-bond acceptor; lower predicted logP for target compound vs. comparator XLogP3 of 1.3 |
| Conditions | Computed properties (XLogP3, PubChem 2021 release); chemical rationalization |
Why This Matters
Procurement for cell-based assays or in vivo studies requires selecting the methoxy-substituted analog when higher aqueous solubility is essential, as the des-methoxy analog is significantly more lipophilic and may precipitate or bind non-specifically.
- [1] PubChem. N-(2-Methyl-1H-benzimidazol-5-yl)acetamide. CID 5167850. Computed descriptors: XLogP3 = 1.3; H-bond acceptor count = 2; MW = 189.21 g/mol. View Source
